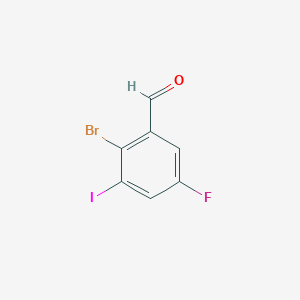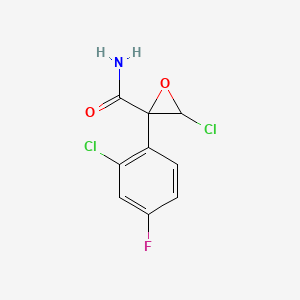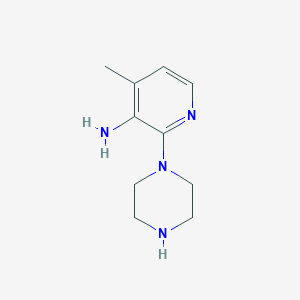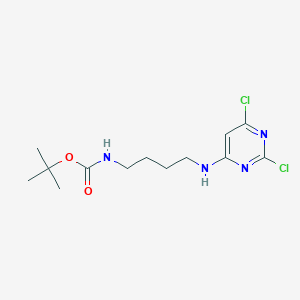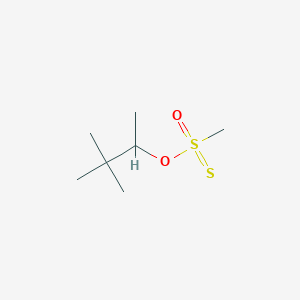
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organic compound with a unique structure that includes a sulfanylidene group and a lambda6-sulfane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylbutan-2-ol, which is then subjected to various chemical reactions to introduce the oxo and sulfanylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form bonds with metal ions, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutan-2-ol: A precursor in the synthesis of the target compound.
3,3-Dimethylbutan-2-one: Another related compound with similar structural features.
Uniqueness
What sets 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane apart is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both oxo and sulfanylidene groups allows for diverse chemical interactions and makes it a versatile compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H16O2S2 |
|---|---|
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
3,3-dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H16O2S2/c1-6(7(2,3)4)9-11(5,8)10/h6H,1-5H3 |
Clave InChI |
YOAXPOILRZHYDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)OS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


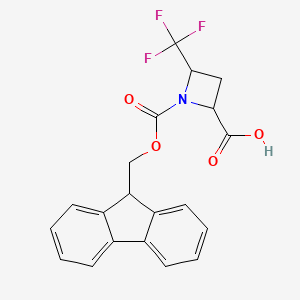
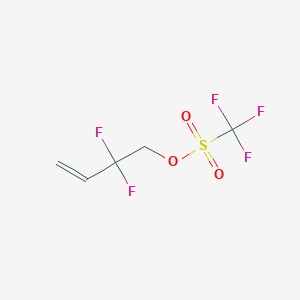
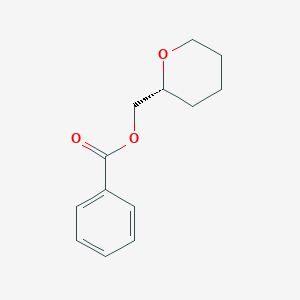
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
